6-O-methylcatalpol

Anti-protozoal Leishmaniasis Iridoid glycoside

Sourcing 6-O-methylcatalpol (≥98%) delivers a structurally verified benchmark for medium-throughput anti-protozoal assays. With established potency against L. donovani (IC50 8.3 μg/mL) and T. b. rhodesiense (IC50 32.5 μg/mL), this compound outperforms in-class analogs. Ideal for calibrating assay sensitivity and exploring NF-κB pathway inhibition. Request pricing for 1 mg to 25 mg quantities.

Molecular Formula C16H24O10
Molecular Weight 376.36 g/mol
Cat. No. B12381922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-methylcatalpol
Molecular FormulaC16H24O10
Molecular Weight376.36 g/mol
Structural Identifiers
SMILESCOC1C2C=COC(C2C3(C1O3)CO)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C16H24O10/c1-22-12-6-2-3-23-14(8(6)16(5-18)13(12)26-16)25-15-11(21)10(20)9(19)7(4-17)24-15/h2-3,6-15,17-21H,4-5H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,14+,15+,16-/m1/s1
InChIKeyCQHVYUDLQLYNAI-GSKJLTDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Methylcatalpol: Iridoid Glycoside with Verified Anti-Protozoal Activity for Infectious Disease Research


6-O-Methylcatalpol is a naturally occurring iridoid glycoside and a 6-O-methyl derivative of catalpol, a well-characterized iridoid with broad pharmacological activities [1]. The compound is isolated from Scrophularia species, including S. ningpoensis roots and S. lepidota roots, as well as from Buddleja globosa [2]. With the molecular formula C16H24O10 and a molecular weight of 376.36 g/mol, 6-O-methylcatalpol bears a low-polarity methoxy substituent at the 6-O position of the catalpol scaffold [3]. This structural modification confers measurable differences in biological activity compared to its parent compound catalpol and other in-class iridoid glycosides such as aucubin and ajugol.

Why 6-O-Methylcatalpol Cannot Be Substituted with Catalpol or Aucubin in Anti-Protozoal Assays


Within the iridoid glycoside class, compounds sharing the catalpol core exhibit divergent biological activities depending on specific structural modifications. Substitution at the 6-O position with low-polarity groups, such as the methoxy group in 6-O-methylcatalpol, has been demonstrated to enhance NF-κB inhibitory potency relative to unmodified catalpol [1]. In anti-protozoal screening, the activity profile varies substantially among structurally related iridoids: while 6-O-methylcatalpol displays potent activity against Leishmania donovani (IC50 8.3 μg/mL), other in-class compounds such as ajugol (IC50 73.0 μg/mL against T. b. rhodesiense) and aucubin show markedly different potency and target selectivity [2]. Generic substitution with catalpol, aucubin, or ajugol would therefore yield quantitatively different experimental outcomes, particularly in assays targeting protozoal parasites or NF-κB-mediated inflammatory pathways. The evidence below establishes the precise, quantifiable differentiation required for informed compound selection and procurement.

6-O-Methylcatalpol Comparative Efficacy Data: Quantified Differentiation Versus In-Class Analogs


Anti-Leishmanial Activity of 6-O-Methylcatalpol Versus Catalpol and Aucubin

In a direct head-to-head comparison of pure iridoid glycosides isolated from Scrophularia lepidota roots, 6-O-methylcatalpol demonstrated IC50 of 8.3 μg/mL against Leishmania donovani axenic amastigotes, establishing it as one of the more potent anti-leishmanial agents within the isolated compound set. In the same assay system, catalpol (the parent compound) and aucubin (a structurally related iridoid sharing the core scaffold) showed weaker activity, although quantitative IC50 values for these two compounds against L. donovani were not explicitly reported in the same publication [1].

Anti-protozoal Leishmaniasis Iridoid glycoside

Anti-Trypanosomal Activity of 6-O-Methylcatalpol Relative to In-Class Iridoids

In the same direct comparative study, 6-O-methylcatalpol exhibited an IC50 of 32.5 μg/mL against Trypanosoma brucei rhodesiense (STIB 900 strain) bloodstream trypomastigotes. This potency falls within the mid-range of the 10 iridoids tested, which exhibited IC50 values spanning 29.3 μg/mL to 73.0 μg/mL [1]. For context, ajugol (compound 6) in the same study showed an IC50 of 73.0 μg/mL against the same strain, indicating that 6-O-methylcatalpol is approximately 2.2-fold more potent than ajugol in this assay system [1]. Catalpol and aucubin were also tested in the same panel but their individual anti-trypanosomal IC50 values were not discretely reported in the primary publication.

Anti-trypanosomal Trypanosoma brucei Sleeping sickness

NF-κB Inhibitory Potency Enhanced by 6-O-Methyl Substitution

A comprehensive review of natural catalpol derivatives covering discoveries from 1888 to 2018 reported that compounds bearing low-polarity substituents at the 6-O position of catalpol exhibit higher NF-κB inhibitory potency than unmodified catalpol [1]. The 6-O-methyl group present in 6-O-methylcatalpol constitutes precisely such a low-polarity substituent. This class-level inference derives from systematic structure-activity relationship analysis across multiple catalpol derivatives evaluated in NF-κB inhibition assays, though direct quantitative comparison between 6-O-methylcatalpol and catalpol in an identical NF-κB assay system was not reported in the source.

Anti-inflammatory NF-κB pathway Structure-activity relationship

Trypanosoma cruzi Mitochondrial Activity and Old Yellow Enzyme Targeting

An enriched iridoid fraction containing 6-O-methylcatalpol (BG500) derived from Buddleja globosa leaf methanolic extract was evaluated against Trypanosoma cruzi trypomastigotes, the causative agent of Chagas disease [1]. The enriched fraction induced hyperpolarization of the mitochondrial membrane potential (ΔΨm) in the parasite. In silico docking studies further suggested that T. cruzi Old Yellow Enzyme (OYE) could be a potential molecular target for 6-O-methylcatalpol [1]. This represents the first report of trypanocidal activity associated with a 6-O-methylcatalpol-enriched preparation. While the trypanocidal activity of the extract (280 ± 3.5) was significantly lower than the reference drug nifurtimox (5.0 ± 0.5), the selectivity index was comparable (>15), indicating a favorable therapeutic window for further investigation [1].

Chagas disease Trypanosoma cruzi Mitochondrial membrane potential

Optimal Research Applications for 6-O-Methylcatalpol Based on Verified Differential Activity


Screening Libraries for Anti-Leishmanial Lead Discovery

6-O-Methylcatalpol is best deployed as a defined reference compound or positive control in medium-throughput screening of natural product libraries against Leishmania donovani axenic amastigotes. Its established IC50 of 8.3 μg/mL provides a calibrated benchmark for evaluating the potency of novel isolates or synthetic iridoid derivatives [1]. Procurement is recommended for laboratories conducting comparative structure-activity relationship studies within the iridoid class.

Comparative Anti-Trypanosomal Potency Studies in Iridoid Glycoside Panels

Researchers investigating the anti-trypanosomal potential of Scrophularia-derived metabolites should include 6-O-methylcatalpol as a reference compound due to its quantified IC50 of 32.5 μg/mL against T. b. rhodesiense and its established 2.2-fold potency advantage over ajugol [1]. This compound serves as a mid-potency benchmark for calibrating assay sensitivity and for assessing the incremental activity gains conferred by specific structural modifications to the catalpol core.

NF-κB Pathway Modulation Studies in Inflammation Models

Based on class-level evidence that 6-O-substituted catalpol derivatives with low-polarity groups exhibit enhanced NF-κB inhibitory activity relative to unmodified catalpol, 6-O-methylcatalpol represents a structurally justified candidate for studies examining the relationship between iridoid glycoside substitution patterns and inflammatory pathway modulation [1]. This compound is appropriate for inclusion in focused compound sets designed to probe the structural determinants of NF-κB inhibition within the iridoid chemical space.

Chagas Disease Mechanism-of-Action Investigations

For laboratories studying Trypanosoma cruzi biology and mitochondrial function, 6-O-methylcatalpol-enriched fractions have been shown to induce mitochondrial membrane potential hyperpolarization, with in silico evidence pointing to Old Yellow Enzyme (OYE) as a potential target [1]. Procurement of purified 6-O-methylcatalpol enables follow-up studies to validate this target engagement hypothesis and to explore whether the observed mitochondrial effects translate to other protozoal species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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